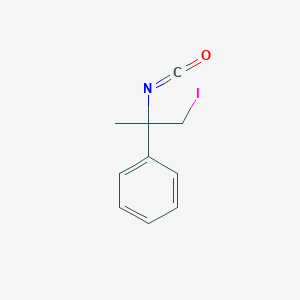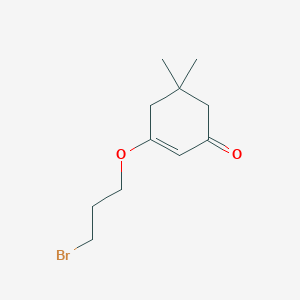
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromopropoxy group attached to a dimethylcyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-bromopropanol with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of imidazole as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(4-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(5-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
Uniqueness
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of a dimethylcyclohexene ring and a bromopropoxy group. These features confer distinct reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
87875-54-5 |
|---|---|
Molekularformel |
C11H17BrO2 |
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
3-(3-bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17BrO2/c1-11(2)7-9(13)6-10(8-11)14-5-3-4-12/h6H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
HAAFBNVWCLFAGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)OCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


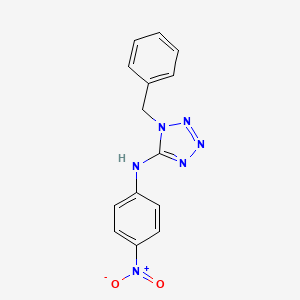

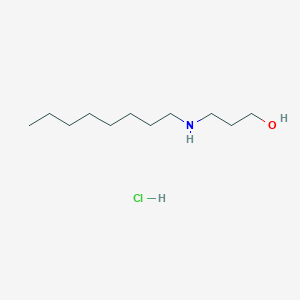
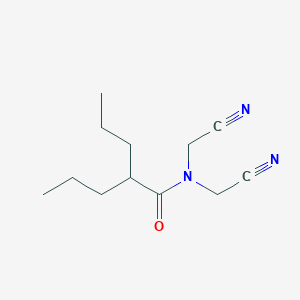

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
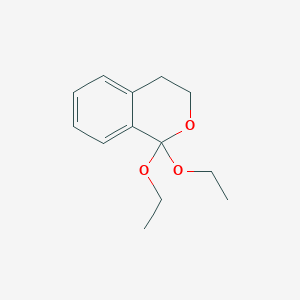
![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
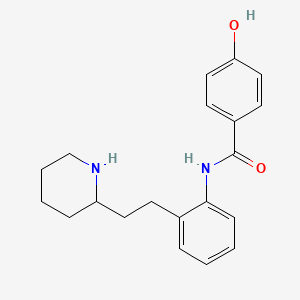
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
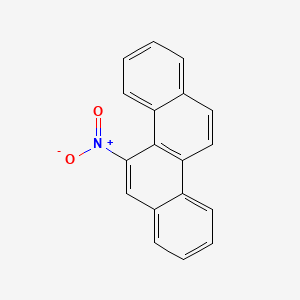
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)

